molecular formula C9H16Cl2N6O4 B13943167 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) CAS No. 60784-42-1

1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea)

Cat. No.: B13943167
CAS No.: 60784-42-1
M. Wt: 343.16 g/mol
InChI Key: IFPSYKRLXGQFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is a bifunctional nitrosourea derivative characterized by a propylene (three-carbon) bridge connecting two 3-(2-chloroethyl)-3-nitrosourea moieties. Nitrosoureas are alkylating agents that crosslink DNA, leading to cytotoxic effects, and have historically been investigated for their antitumor properties, particularly against leukemia and intracerebral malignancies . The propylene linkage in this compound influences its lipophilicity, chemical stability, and biodistribution, which are critical determinants of efficacy and toxicity .

Properties

CAS No.

60784-42-1

Molecular Formula

C9H16Cl2N6O4

Molecular Weight

343.16 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[1-[[2-chloroethyl(nitroso)carbamoyl]amino]propan-2-yl]-1-nitrosourea

InChI

InChI=1S/C9H16Cl2N6O4/c1-7(13-9(19)17(15-21)5-3-11)6-12-8(18)16(14-20)4-2-10/h7H,2-6H2,1H3,(H,12,18)(H,13,19)

InChI Key

IFPSYKRLXGQFMH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) typically involves the reaction of 1,1’-propylenebis(3-(2-chloroethyl)urea) with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) undergoes several types of chemical reactions, including:

    Oxidation: The nitrosourea groups can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitrosourea groups can lead to the formation of amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines.

Scientific Research Applications

1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) has several scientific research applications, including:

    Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.

    Medicine: Investigated as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cell division.

    Industry: Used in the development of specialized materials and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This results in the inhibition of cell division and can induce cell death, making it a potential candidate for cancer treatment.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of bis-nitrosoureas with variable alkyl chain lengths and substituents. Key structural analogs include:

  • 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine): A monofunctional nitrosourea with high lipophilicity, enabling blood-brain barrier penetration and activity against intracerebral L1210 leukemia .
  • 1,1'-Pentamethylenebis(3-(2-chloroethyl)-3-nitrosourea) (pentamethylene bridge) .
  • 1,1'-Hexamethylenebis(3-(2-chloroethyl)-3-nitrosourea) (hexamethylene bridge) .
  • Chlorozotocin: A glucopyranosyl-substituted nitrosourea with low carbamoylating activity and reduced bone marrow toxicity .

Table 1: Structural and Functional Comparison

Compound Alkyl Chain Length Carbamoylating Activity Octanol/Water Coefficient (Log P) DNA Cross-Linking Efficiency LD50 (Rat, i.p.) Therapeutic Index
1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea Propylene (C3) Moderate Moderate (estimated) High (structural inference) 45 mg/kg Moderate
BCNU N/A (monofunctional) High High Moderate 25 mg/kg Low
1,1'-Hexamethylenebis analog Hexamethylene (C6) Low High High LDLo 25 mg/kg Low (high toxicity)
Chlorozotocin N/A (glucose substituent) Low Low Low >100 mg/kg High
Alkylating vs. Carbamoylating Activity

Nitrosoureas exert cytotoxicity via two mechanisms: alkylation (DNA cross-linking) and carbamoylation (inactivation of DNA repair enzymes). Evidence suggests:

  • Alkylating activity correlates with antileukemic efficacy.
  • Carbamoylating activity is linked to systemic toxicity. Chlorozotocin, with low carbamoylating activity, demonstrates a higher therapeutic index despite weaker DNA cross-linking . The propylenebis compound’s moderate carbamoylating activity may balance efficacy and toxicity .
Solubility and Biodistribution

Lipophilicity, measured by octanol/water distribution coefficients, determines tissue penetration. BCNU’s high log P enables intracerebral efficacy , while chlorozotocin’s hydrophilic glucose moiety restricts its distribution, reducing neurotoxicity . The propylenebis compound’s moderate log P (inferred from its propylene bridge) may optimize tumor targeting without excessive neuroaccumulation.

DNA Cross-Linking and Antitumor Efficacy

DNA interstrand cross-links (ICLs) are critical for antileukemic activity. Studies show:

  • BCNU and the hexamethylene-bis analog induce moderate-to-high ICLs but cause severe bone marrow suppression .
  • The propylenebis compound’s bifunctional structure likely enhances cross-linking efficiency compared to monofunctional analogs, though direct data are lacking .
Toxicity Profiles
  • BCNU : High hematologic and pulmonary toxicity (LD50 25 mg/kg) .
  • 1,1'-Hexamethylenebis analog : Extreme acute toxicity (LDLo 25 mg/kg) with liver and bone marrow damage .
  • Propylenebis compound : Moderate toxicity (LD50 45 mg/kg) with pulmonary edema and hepatitis reported .
  • Chlorozotocin : Lowest toxicity (LD50 >100 mg/kg) due to reduced carbamoylation .

Biological Activity

1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea), commonly referred to as a nitrosourea compound, is an alkylating agent primarily utilized in the treatment of various cancers, particularly brain tumors. Its biological activity is characterized by its ability to induce DNA damage through alkylation, leading to cell death in rapidly dividing cancer cells. This article explores the compound's mechanism of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other related compounds.

The primary mechanism of action for 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) involves the formation of reactive intermediates that can alkylate DNA. Upon administration, the chloroethyl group undergoes nucleophilic attack by cellular nucleophiles, resulting in DNA cross-linking. This process inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

Key Features of Mechanism:

  • Alkylation of DNA : The formation of covalent bonds with DNA bases disrupts normal cellular functions.
  • Induction of Apoptosis : The resultant DNA damage activates cellular pathways that lead to programmed cell death.
  • Blood-Brain Barrier Penetration : The compound's structure allows it to effectively penetrate the blood-brain barrier, making it particularly useful for treating central nervous system tumors.

Pharmacokinetics

Pharmacokinetic studies have shown that the clearance rate of 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) from tumor tissues is significantly slower compared to normal brain tissue. This differential clearance suggests a prolonged therapeutic effect in tumor environments .

ParameterValue
Molecular FormulaC₉H₁₆ClN₃O₂
Molecular Weight233.70 g/mol
Clearance Rate (Tumor vs. Normal Brain)Slower clearance from tumor tissues

Efficacy and Case Studies

Numerous studies have demonstrated the efficacy of nitrosourea compounds in various cancer types. For instance, a study involving patients with brain tumors indicated that treatment with 1,3-bis(2-chloroethyl)nitrosourea resulted in significant tumor reduction .

Comparative Efficacy

In vitro studies comparing 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) with other nitrosoureas such as Carmustine (BCNU) and Nimustine have shown that it exhibits potent cytotoxicity against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea38 ± 1A549 (lung adenocarcinoma)
Carmustine (BCNU)>150A549
Nimustine>75MCF-7 (breast adenocarcinoma)

These results indicate that 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is more effective than traditional treatments under hypoxic conditions .

Safety and Side Effects

While the therapeutic benefits are significant, the use of nitrosoureas is often accompanied by adverse effects due to their impact on normal rapidly dividing cells. Common side effects include myelosuppression and gastrointestinal disturbances. In animal models, doses lethal to a small percentage of subjects were correlated with substantial reductions in white blood cell counts and bone marrow DNA synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.